molecular formula C5H4Cl2N2 B1314570 4,5-Dichloro-6-methylpyrimidine CAS No. 83942-10-3

4,5-Dichloro-6-methylpyrimidine

Cat. No.: B1314570
CAS No.: 83942-10-3
M. Wt: 163 g/mol
InChI Key: SIUNBOQRQYAIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-6-methylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 5, and a methyl group at position 6. It is widely used in various chemical and pharmaceutical applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

4,5-Dichloro-6-methylpyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor for cAMP-phosphodiesterase in platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to significant changes in cell function, including anti-inflammatory and analgesic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes, such as cAMP-phosphodiesterase, and supports adenosine inhibition of thrombocytopenia . These interactions result in the modulation of gene expression and enzyme activity, leading to its observed biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under certain conditions but may degrade under others

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and antihypertensive activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and supports the biosynthesis of PGI2 . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can influence its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-methylpyrimidine typically involves the chlorination of 6-methylpyrimidine. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under reflux conditions, where 6-methylpyrimidine is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions involve the use of palladium catalysts and are carried out under mild conditions.

    Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.

    Coupling Reactions: Palladium catalysts, boronic acids, alkenes.

    Reduction Reactions: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution Reactions: 4-amino-5-chloro-6-methylpyrimidine, 4-thio-5-chloro-6-methylpyrimidine.

    Coupling Reactions: 4-aryl-5-chloro-6-methylpyrimidine, 4-alkenyl-5-chloro-6-methylpyrimidine.

    Reduction Reactions: this compound derivatives.

Scientific Research Applications

4,5-Dichloro-6-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists. It serves as a model compound for understanding the interactions between small molecules and biological targets.

    Medicine: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents. They are used in the development of new therapeutic drugs.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

4,5-Dichloro-6-methylpyrimidine can be compared with other similar compounds such as:

    2,4-Dichloro-6-methylpyrimidine: This compound has chlorine atoms at positions 2 and 4, and a methyl group at position 6. It is used in similar applications but has different reactivity due to the position of the chlorine atoms.

    4,6-Dichloro-5-methylpyrimidine: This compound has chlorine atoms at positions 4 and 6, and a methyl group at position 5. It is used in the synthesis of various heterocyclic compounds and has different chemical properties compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

4,5-dichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNBOQRQYAIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472764
Record name 4,5-DICHLORO-6-METHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83942-10-3
Record name 4,5-DICHLORO-6-METHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 ml of POCl3 was added dropwise to a solution of 14.5 g (0.1 mol) of 4-hydroxyl-5-chloro-6-methylpyrimidine in 50 mL of toluene, the mixture was refluxed for 5-7 h after addition. After the reaction was over by Thin-Layer Chromatography monitoring, the reaction mixture was concentrated under reduced pressure to remove toluene and extra POCl3, and then poured into ice water. The water phase was extracted with ethyl acetate (3×50 ml), the organic phases were emerged, dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was purified through silica column to give 14.43 g as yellow liquid with yield of 88.5%.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-6-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4,5-Dichloro-6-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-6-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-6-methylpyrimidine
Reactant of Route 6
4,5-Dichloro-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.